4'-Cyano-2,2-dimethylpropiophenone

描述

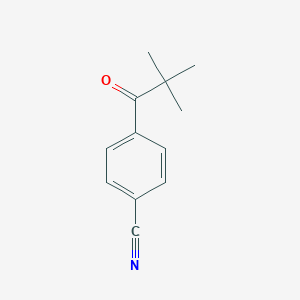

4'-Cyano-2,2-dimethylpropiophenone is a substituted propiophenone featuring a cyano (-CN) group at the para position of the aromatic ring and two methyl (-CH₃) groups at the α-carbon of the ketone moiety. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. Its structural rigidity and electron-withdrawing cyano group make it a candidate for applications in polymer chemistry, agrochemicals, or medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of benzonitriles, including 4'-Cyano-2,2-dimethylpropiophenone, can be achieved through various methods. One common method involves the conversion of benzoic acids to their corresponding chlorides, followed by reaction with alkanesulphonyltrichlorophosphazene at temperatures between 150°C and 190°C . Another method involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of an ionic liquid as a recycling agent . This green synthesis approach eliminates the need for metal salt catalysts and simplifies the separation process.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

4'-Cyano-2,2-dimethylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzoic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Reagents like sodium hydroxide and halogenating agents are used for substitution reactions.

Major Products Formed

Oxidation: Benzoic acids

Reduction: Primary amines

Substitution: Various substituted benzonitriles

科学研究应用

4'-Cyano-2,2-dimethylpropiophenone has diverse scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the development of advanced materials, such as high voltage lithium-ion batteries, where it stabilizes the cathode material and enhances the battery’s life cycle.

作用机制

The mechanism of action of 4'-Cyano-2,2-dimethylpropiophenone varies depending on its application. In the context of lithium-ion batteries, it acts as an electrolyte additive, enhancing the cyclic stability of the cathode material. The compound’s interactions with molecular targets and pathways are subject to ongoing research, particularly in the fields of drug development and material science.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include halogenated derivatives and other substituted propiophenones. These compounds differ in substituent groups, which influence their physical properties, reactivity, and applications:

| Compound Name | Substituents | Key Structural Features |

|---|---|---|

| 4'-Cyano-2,2-dimethylpropiophenone | -CN (para), -CH₃ (α-carbon) | High polarity due to -CN; steric hindrance from -CH₃ groups |

| 2',4'-Difluoro-2,2-dimethylpropiophenone | -F (ortho and para) | Electron-withdrawing F atoms enhance stability |

| 2',4'-Dichloro-2,2-dimethylpropiophenone | -Cl (ortho and para) | Increased molecular weight and lipophilicity |

| 4-Acetoxy-2',4'-dimethylbenzophenone | -OAc (para), -CH₃ (ortho/para) | Ester functionality introduces hydrolytic sensitivity |

Physical and Chemical Properties

Table 1: Comparative Physical Properties

Key Observations :

- Halogenated Derivatives: The difluoro and dichloro analogs exhibit higher molecular weights and boiling points compared to the cyano derivative due to halogen substituents. The difluoro compound’s density (1.107 g/cm³) suggests moderate polarity .

- Cyano vs.

Table 2: Toxicity and Handling Guidelines

Notes:

生物活性

4'-Cyano-2,2-dimethylpropiophenone (CDMP) is a compound of interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its cyano group attached to the phenyl ring, which significantly influences its biological properties. The molecular formula is C12H13N, and it has a molecular weight of 185.24 g/mol. This compound is often used as an intermediate in organic synthesis and has shown promise in various biological assays.

Mechanisms of Biological Activity

Research indicates that CDMP exhibits several biological activities, primarily through its interactions with specific biological targets:

- Antiviral Activity : CDMP has been studied for its potential antiviral properties. It acts as a nucleotide analog, inhibiting RNA-dependent RNA polymerases (RdRps) of various viruses. For instance, studies have shown that modifications at the 4' position can enhance the selectivity and efficacy against respiratory RNA viruses like RSV and HMPV .

- Inhibition of Polymerases : The compound's structure allows it to fit into the active sites of viral polymerases, disrupting their function. This has been evidenced by comparative studies with other nucleotide analogs where CDMP demonstrated significant inhibition against certain RdRps while showing limited activity against others like influenza virus polymerases .

Case Studies and Experimental Data

-

Antiviral Efficacy :

- A study reported that CDMP derivatives exhibited EC50 values less than 100 nM against several picornaviruses, indicating potent antiviral activity .

- In vitro assays revealed that CDMP could effectively terminate RNA chain elongation upon incorporation into the nascent strand, showcasing its mechanism as a chain terminator.

- Selectivity Profiles :

-

Toxicity Assessments :

- Toxicological evaluations have indicated that while CDMP is effective against viral targets, its cytotoxicity must be carefully assessed to ensure safety in therapeutic applications.

Table 1: Biological Activity of this compound

| Biological Activity | Target Virus | EC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Antiviral | HRV-16 | <100 | RdRp inhibition |

| Antiviral | HMPV | 210 ± 50 | Chain termination |

| Antiviral | RSV | 3-46 | Competitive inhibition |

| Cytotoxicity | Human Cell Lines | Varies | Cell viability assays |

常见问题

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 4'-Cyano-2,2-dimethylpropiophenone in synthetic mixtures?

- Methodology : Use high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) with calibration standards to resolve retention time ambiguities. The compound’s distinct cyano and ketone groups produce unique spectral signatures in UV-Vis (e.g., absorbance at ~270 nm) and FT-IR (C≡N stretch at ~2240 cm⁻¹, C=O at ~1700 cm⁻¹) .

- Data Validation : Cross-reference with NMR (¹H/¹³C) to confirm substitution patterns. For example, the dimethyl groups on the propiophenone moiety should appear as singlet peaks in ¹H NMR .

Q. How can this compound be synthesized, and what are critical reaction parameters?

- Synthetic Route : Optimize Friedel-Crafts acylation of 4-cyanobenzene with 2,2-dimethylpropanoyl chloride under Lewis acid catalysis (e.g., AlCl₃). Monitor reaction progress via TLC using ethyl acetate/hexane (1:3) as the mobile phase .

- Key Parameters : Maintain anhydrous conditions to prevent hydrolysis of the acyl chloride. Reaction temperature should be controlled at 0–5°C to minimize side products like di-acylated derivatives .

Q. What role does this compound serve as a reference standard in chromatography?

- Application : Its well-defined retention time and stability under thermal/UV conditions make it suitable for calibrating detectors in environmental or pharmaceutical sample analyses. For GC-MS, use electron ionization (EI) at 70 eV to generate reproducible fragmentation patterns (e.g., m/z 105 [C₆H₅CO⁺], m/z 77 [C₆H₅⁺]) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation) of this compound influence its biological activity?

- Experimental Design : Synthesize analogs via electrophilic substitution (e.g., bromination at the phenyl ring) and evaluate antimicrobial activity using microdilution assays (MIC against S. aureus and E. coli). Compare with unmodified compound to assess the impact of electron-withdrawing groups on bioactivity .

- Data Interpretation : Chlorine or fluorine substitution typically enhances lipophilicity and membrane penetration, but steric hindrance from dimethyl groups may reduce binding affinity to bacterial targets .

Q. What mechanistic insights can be gained from studying the compound’s reactivity in nucleophilic addition reactions?

- Methodology : Investigate its reaction with Grignard reagents (e.g., CH₃MgBr) to form tertiary alcohols. Monitor stereoselectivity via chiral HPLC and computational modeling (DFT) to identify transition-state interactions influenced by the cyano group’s electron-withdrawing effect .

- Contradiction Analysis : Conflicting reports on regioselectivity may arise from solvent polarity; polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the ketone, while nonpolar solvents (e.g., toluene) may stabilize intermediates at the cyano group .

Q. How does this compound compare to structurally related propiophenones in photophysical studies?

- Comparative Analysis : Use UV-Vis and fluorescence spectroscopy to evaluate π→π* transitions. The cyano group red-shifts absorption maxima compared to chloro or methyl analogs (e.g., 2',4'-Dichloropropiophenone absorbs at ~260 nm vs. 270 nm for the cyano derivative) .

- Advanced Techniques : Time-resolved fluorescence decay assays can quantify excited-state lifetimes, revealing intramolecular charge transfer (ICT) dynamics modulated by the cyano substituent .

Q. Methodological Best Practices

- Purification : Use column chromatography with silica gel (60–120 mesh) and gradient elution (hexane → ethyl acetate) to isolate high-purity product (>98% by HPLC) .

- Toxicity Screening : Adhere to OECD guidelines for acute toxicity (e.g., LD₅₀ in D. magna) before biological assays, as cyano-containing compounds may exhibit ecotoxicological risks .

属性

IUPAC Name |

4-(2,2-dimethylpropanoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-12(2,3)11(14)10-6-4-9(8-13)5-7-10/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXVFMKJNOPZLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642465 | |

| Record name | 4-(2,2-Dimethylpropanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150009-08-8 | |

| Record name | 4-(2,2-Dimethylpropanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。